molecular formula C24H21N3 B373627 N,N',N''-Triphenyl-1,3,5-benzenetriamine CAS No. 102664-66-4

N,N',N''-Triphenyl-1,3,5-benzenetriamine

Cat. No. B373627
CAS RN: 102664-66-4
M. Wt: 351.4g/mol
InChI Key: BMQHYGLEATWRFO-UHFFFAOYSA-N
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Description

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” is a chemical compound with the molecular formula C24H21N3 . It has a molecular weight of 351.45 .


Molecular Structure Analysis

The molecular structure of “N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” consists of a benzene ring with three phenylamine substituents . The InChI code for this compound is 1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H .


Physical And Chemical Properties Analysis

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 530.6±45.0 °C at 760 mmHg, and a flash point of 297.9±23.8 °C . Its molar refractivity is 114.4±0.3 cm3 .

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

N,N',N''-Triphenyl-1,3,5-benzenetriamine, while not directly cited, is related to compounds like benzene-1,3,5-tricarboxamide (BTA) which have gained importance across various scientific disciplines. BTAs, due to their simple structure and detailed understanding of their supramolecular self-assembly behavior, have found applications in nanotechnology, polymer processing, and biomedical fields. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable. The versatility of BTAs and related compounds underscores a bright future for their use in commercial applications and beyond (Cantekin, de Greef, & Palmans, 2012).

Ligand Applications in Metal Complexes

Another area of interest is the synthesis and application of N-alkylphenothiazines, which, though structurally distinct, share some functional similarities with this compound. These compounds serve as ligands in metal complexes and have shown promise in biological activities, including antimicrobial, anticancer, and interaction with macromolecules. Their role in metal complexes opens up avenues for exploring similar compounds in therapeutic and diagnostic applications (Krstić et al., 2016).

Organic Materials and Nanoscience

In the realm of organic materials and nanoscience, hexaazatriphenylene (HAT) derivatives, closely related to this compound, are used due to their excellent π–π stacking ability and as scaffolds for larger 2D N-substituted polyheterocyclic aromatics. Their applications span n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This showcases the potential of this compound and similar compounds in a wide array of advanced technological applications (Segura et al., 2015).

Environmental and Health Impact Studies

Research into the environmental and health impacts of various compounds, including those related to this compound, is crucial. Studies on substances like polybrominated diphenyl ethers (PBDEs) and their replacements highlight the importance of understanding the persistence, toxicity, and behavior of such compounds in environmental and biological systems. These investigations are key to assessing and mitigating the potential risks associated with the use of flame retardants and related chemicals (McGrath, Ball, & Clarke, 2017).

Safety and Hazards

The safety information for “N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound under inert gas as it is air sensitive .

properties

IUPAC Name

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQHYGLEATWRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281055
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102664-66-4
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?

A1: The research demonstrates that protonation of this compound doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []

Q2: What structural changes are observed in this compound upon protonation?

A2: Protonation significantly alters the structure of this compound. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []

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